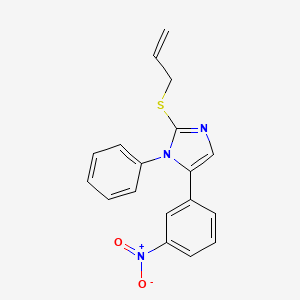

2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Description

2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an allylthio group, a nitrophenyl group, and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name |

5-(3-nitrophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-2-11-24-18-19-13-17(20(18)15-8-4-3-5-9-15)14-7-6-10-16(12-14)21(22)23/h2-10,12-13H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKYFMNWTUOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Allylthio Group: The allylthio group can be introduced through a nucleophilic substitution reaction using an allylthiol and an appropriate leaving group.

Nitration of the Phenyl Ring: The nitrophenyl group can be introduced by nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas with a catalyst, sodium borohydride

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Anticancer Properties

Imidazole derivatives, including 2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, have been investigated for their anticancer activities. Research indicates that imidazole compounds can inhibit the proliferation of cancer cells through various mechanisms.

- Case Study: Antiproliferative Activity

A study evaluated several imidazole derivatives against different cancer cell lines (A549, SGC-7901, HeLa). The results showed that certain derivatives exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | X.XX | A549 |

| 4f | 18.53 | SGC-7901 |

| 4c | XX.XX | HeLa |

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives have also been a subject of interest. These compounds can modulate inflammatory pathways and potentially serve as therapeutic agents for inflammatory diseases.

- Case Study: Analgesic and Anti-inflammatory Activity

In a study evaluating the analgesic and anti-inflammatory activities of various imidazole derivatives, certain compounds showed remarkable efficacy in reducing inflammation and pain comparable to standard anti-inflammatory drugs .

| Compound | Activity (%) at 100 mg/kg |

|---|---|

| 2g | 89% |

| 2a | 100% |

| Diclofenac | 100% |

Antimicrobial Properties

Imidazole compounds are recognized for their antimicrobial properties against a range of pathogens. The presence of the nitrophenyl group in the structure can enhance these activities.

- Case Study: Antimicrobial Evaluation

Research has demonstrated that certain imidazole derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship

The biological activity of imidazole compounds is often influenced by their structural features. Modifications in the side chains and functional groups can lead to enhanced potency and selectivity.

Key Structural Features

- Nitrophenyl Group : Enhances electron-withdrawing properties, improving binding affinity to biological targets.

- Allylthio Group : Contributes to the lipophilicity and may influence cellular uptake.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group can participate in redox reactions, while the imidazole ring can interact with enzymes or receptors. The allylthio group can also modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- 2-(allylthio)-5-(4-nitrophenyl)-1-phenyl-1H-imidazole

- 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

- 2-(allylthio)-5-(3-nitrophenyl)-1H-imidazole

Uniqueness

2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is unique due to the specific combination of functional groups attached to the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound features an imidazole ring substituted with an allylthio group and a nitrophenyl group. The presence of these functional groups is significant for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the imidazole ring : Achieved through the condensation of an aldehyde, amine, and nitrile.

- Allylthio group introduction : Conducted via nucleophilic substitution using an allyl halide.

- Nitration of the phenyl ring : Performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Final assembly : Involves various reaction conditions to ensure proper functionalization of the imidazole scaffold .

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induces apoptosis via Bax/Bcl-2 modulation |

| 4c | A549 | 18.53 | Similar to 5-FU in activity |

| 4a | SGC-7901 | Not specified | Varies with alkyl chain length |

These findings suggest that modifications to the imidazole structure can enhance antitumor efficacy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives of imidazole exhibit activity against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 16 |

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

The biological activity of this compound is believed to involve interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their function.

- Apoptosis Induction : As seen with related compounds, it may induce apoptosis in cancer cells by modulating apoptotic pathways involving proteins such as Bax and Bcl-2 .

- DNA Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with DNA, leading to cytotoxic effects .

Study on Antiproliferative Activity

In a study evaluating various imidazole derivatives, it was found that this compound exhibited potent antiproliferative activity against human cancer cell lines. The study utilized cell viability assays and flow cytometry to assess apoptosis induction.

Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of this compound against clinically relevant pathogens. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) assessments to determine effectiveness, highlighting its potential as an antimicrobial agent.

Q & A

Basic: What are the common synthetic routes for 2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted benzaldehydes with amines or thiols under controlled conditions. For example:

- Step 1 : Formation of the imidazole core via microwave-assisted cyclization using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

- Step 2 : Introduction of the allylthio group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Critical factors : Solvent polarity (DMF enhances nucleophilicity), catalyst choice (K₂CO₃ vs. NaH), and temperature control (60–80°C optimal for cyclization) .

- Yield optimization : Purification via recrystallization or column chromatography improves purity (>95%), as validated by elemental analysis (C, H, N) and spectroscopic consistency .

Basic: What spectroscopic techniques are employed to confirm the structure and purity of this compound?

Answer:

A combination of techniques is essential:

- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the allylthio group shows characteristic δ ~3.7–4.2 ppm (CH₂) and δ ~5.2–5.8 ppm (allylic protons) in DMSO-d₆ .

- IR spectroscopy : Confirm thioether (C-S stretch ~650 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .

- Elemental analysis : Compare calculated vs. experimental values (e.g., C: 58.3% calc. vs. 58.1% obs.) to validate purity .

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 58.3 | 58.1 |

| H | 3.8 | 3.7 |

| N | 12.1 | 12.0 |

Advanced: How can researchers optimize the synthesis to improve scalability while maintaining high purity?

Answer:

- Catalyst screening : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Solvent effects : Test polar aprotic solvents (e.g., acetonitrile) to reduce side reactions vs. DMF .

- Flow chemistry : Implement continuous-flow reactors for precise temperature control and scalability .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust parameters in real-time .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

- Multi-technique validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from aromatic protons .

- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies .

- Isotopic labeling : Use 15N-labeled intermediates to trace nitro group interactions in complex matrices .

Advanced: How can computational chemistry aid in predicting biological activity?

Answer:

- Molecular docking : Simulate binding affinities to target proteins (e.g., α-glucosidase) using software like AutoDock Vina. The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active sites .

- QSAR modeling : Correlate substituent effects (e.g., allylthio vs. methylthio) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Basic: What are the known biological targets for structurally similar imidazole derivatives?

Answer:

- Enzyme inhibition : Analogous compounds inhibit α-amylase (IC₅₀ ~1.6 µg/mL) and cyclooxygenase-2 (COX-2) via π-π stacking with hydrophobic pockets .

- Antimicrobial activity : Nitro-substituted imidazoles disrupt microbial DNA gyrase, with MIC values <10 µg/mL against S. aureus .

- Interaction studies : Fluorescence quenching assays reveal binding to serum albumin (Kₐ ~10⁴ M⁻¹), suggesting pharmacokinetic relevance .

Advanced: How does the allylthio group influence reactivity compared to other thioether substituents?

Answer:

- Electrophilicity : The allylthio group’s conjugated double bond increases sulfur’s nucleophilicity, favoring SN² reactions over arylthio analogs .

- Oxidative stability : Allylthio derivatives are prone to oxidation (forming sulfoxides) under ambient conditions, requiring argon storage .

- Biological half-life : Compared to methylthio groups, allylthio improves membrane permeability (logP ~3.2 vs. 2.5) but reduces metabolic stability .

Advanced: What methodologies assess stability under varying storage conditions?

Answer:

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, monitoring decomposition via HPLC .

- Kinetic studies : Calculate degradation rate constants (k) under acidic/alkaline conditions to predict shelf-life (t₉₀) .

- Stabilizers : Co-crystallization with cyclodextrins or antioxidants (e.g., BHT) mitigates oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.